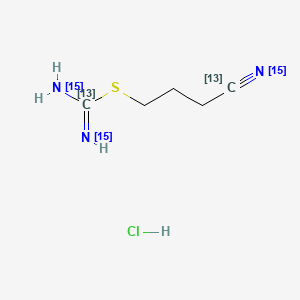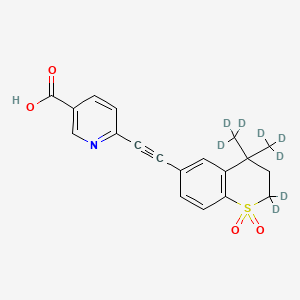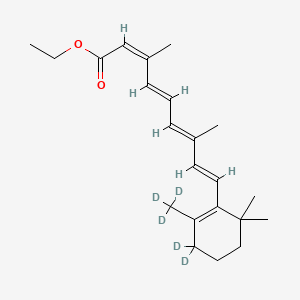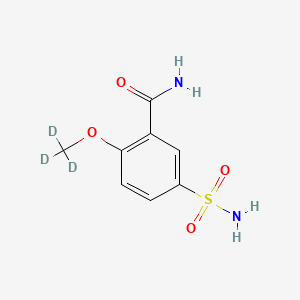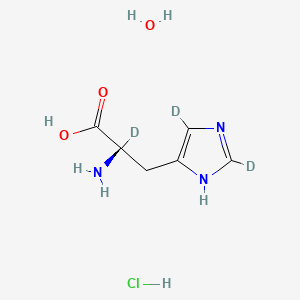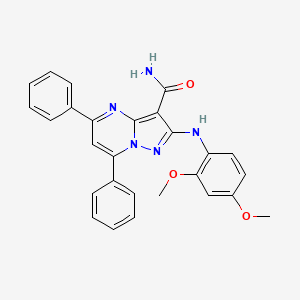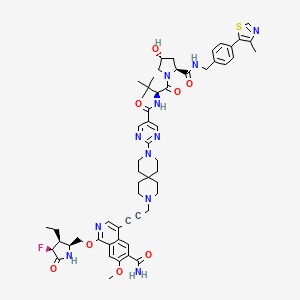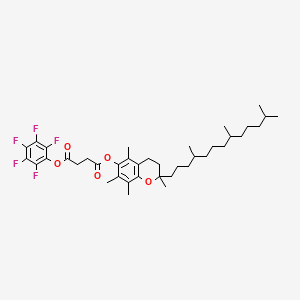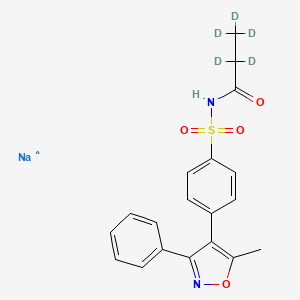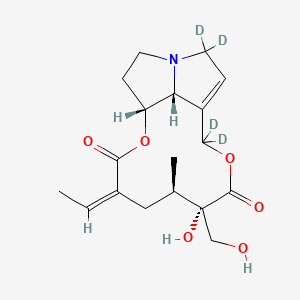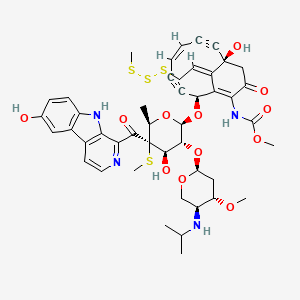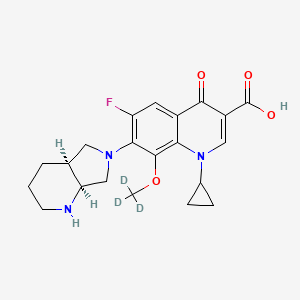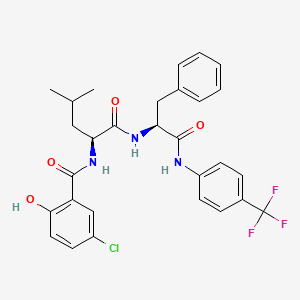
Fak-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fak-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, and survival. This compound is particularly noted for its involvement in cancer research, where it has been shown to influence tumor growth, invasion, and metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-5 typically involves a series of organic reactions that include the formation of key intermediates followed by their subsequent transformation into the final product. The synthetic route often starts with the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of large reactors, automated control systems, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
Fak-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
科学的研究の応用
Fak-IN-5 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to investigate cell signaling pathways, particularly those involved in cell adhesion and migration.
Medicine: this compound has shown promise in cancer research, where it is used to study tumor growth, invasion, and metastasis. It is also being explored as a potential therapeutic target for cancer treatment.
作用機序
Fak-IN-5 exerts its effects through its role as a non-receptor tyrosine kinase. It is activated by various extracellular signals received through transmembrane receptors on the cell surface. Upon activation, this compound aggregates in a focal adhesion manner in the cytoplasmic membrane, where it interacts with other signaling molecules to regulate cell adhesion, migration, and survival. This compound also influences the activation of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor growth and metastasis .
類似化合物との比較
Fak-IN-5 is unique in its ability to regulate cell adhesion and migration through its role as a non-receptor tyrosine kinase. Similar compounds include:
IN10018: Another FAK inhibitor with similar anti-tumor effects.
Defactinib: A FAK inhibitor that has shown promise in preclinical studies.
GSK2256098: A FAK inhibitor currently undergoing clinical trials for various types of tumors.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications. This compound stands out due to its unique structural features and its potential for use in a wide range of scientific research applications .
特性
分子式 |
C29H29ClF3N3O4 |
|---|---|
分子量 |
576.0 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[4-(trifluoromethyl)anilino]propan-2-yl]amino]pentan-2-yl]benzamide |
InChI |
InChI=1S/C29H29ClF3N3O4/c1-17(2)14-23(35-26(38)22-16-20(30)10-13-25(22)37)28(40)36-24(15-18-6-4-3-5-7-18)27(39)34-21-11-8-19(9-12-21)29(31,32)33/h3-13,16-17,23-24,37H,14-15H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t23-,24-/m0/s1 |
InChIキー |
CHWWUGZMWGSQOY-ZEQRLZLVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


